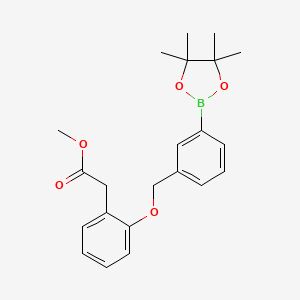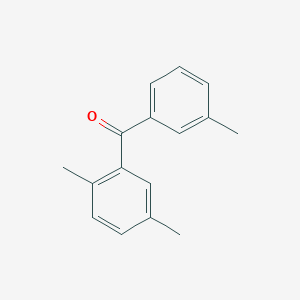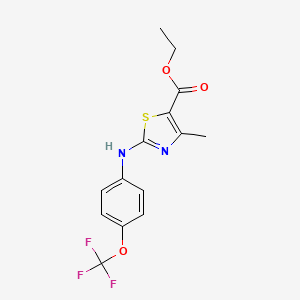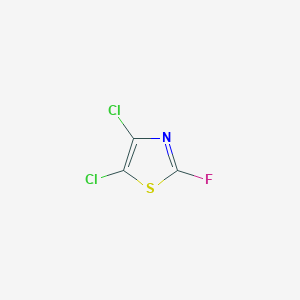
2,6-Dimethylphenyl ethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenyl ethyl sulfide (DMES) is an organic compound containing sulfur, an element that is essential for many biological processes. It is a derivative of phenyl ethyl sulfide and is an important component of many industrial and biological processes. DMES has been studied extensively due to its versatile properties and potential applications in many areas.
作用機序
2,6-Dimethylphenyl ethyl sulfide is believed to act by binding to proteins and other molecules, altering their structure and function. This can lead to changes in the activity of enzymes and other molecules, resulting in changes in the biochemical and physiological processes of the cell. This compound can also interact with other molecules and affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to affect the activity of proteins involved in cell signaling pathways and gene expression. This compound has also been shown to affect the structure and function of proteins, as well as to affect the structure of DNA and RNA.
実験室実験の利点と制限
2,6-Dimethylphenyl ethyl sulfide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively non-toxic and can be used in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic in large concentrations and can be difficult to remove from samples. Additionally, this compound has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 2,6-Dimethylphenyl ethyl sulfide. One potential direction is to investigate the effects of this compound on other biomolecules, such as lipids and carbohydrates. Additionally, further research could be done to investigate the potential applications of this compound in the pharmaceutical industry and other areas. Additionally, further research could be done to investigate the effects of this compound on gene expression and other cellular processes. Finally, further research could be done to investigate the potential toxicity of this compound in large concentrations.
合成法
2,6-Dimethylphenyl ethyl sulfide can be synthesized by a variety of methods. One method involves the reaction of phenyl ethyl sulfide with dimethyl sulfide in the presence of a base. The reaction produces this compound and dimethyl sulfoxide as the main products. Other methods involve the use of catalysts such as copper, palladium, or iron salts. The reaction conditions must be carefully monitored to ensure the desired product is obtained.
科学的研究の応用
2,6-Dimethylphenyl ethyl sulfide has been studied extensively for its potential applications in scientific research. It has been used to study the properties of proteins and other biomolecules, as well as to investigate the mechanisms of biological processes. This compound has also been used to study the structure and function of enzymes, as well as the effects of drugs and other compounds on cells. Additionally, this compound has been used to study the interactions between proteins and other molecules, as well as to study the effects of environmental factors on biological systems.
特性
IUPAC Name |
2-ethylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUSVJMMPOOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)












